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Compound of Interest

Compound Name: alpha-d-Threofuranose

Cat. No.: B12732185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-d-
Threofuranose, a furanose sugar of interest in various chemical and pharmaceutical research

areas. Due to the limited availability of direct experimental spectra for this specific anomer, this

document combines theoretical data with generalized experimental protocols and expected

spectroscopic behavior based on the analysis of similar carbohydrate structures.

Introduction to alpha-d-Threofuranose
alpha-d-Threofuranose is a monosaccharide featuring a five-membered furanose ring. Its

structural and stereochemical properties are of interest for the synthesis of novel chemical

entities and in the study of carbohydrate chemistry. Spectroscopic analysis is crucial for the

unambiguous identification and characterization of this and related molecules. The molecular

structure and key identifiers for alpha-d-Threofuranose are provided below.

Molecular Properties:
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Property Value Source

Molecular Formula C₄H₈O₄ [1][2]

Molecular Weight 120.10 g/mol [1][2]

Exact Mass 120.042259 g/mol [2]

InChIKey
FMAORJIQYMIRHF-

UZBSEBFBSA-N
[2]

Spectroscopic Data
This section summarizes the expected and available spectroscopic data for alpha-d-
Threofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise experimental NMR data for the isolated alpha-d-Threofuranose anomer is not readily

available in public databases. The analysis of furanose sugars by NMR can be challenging due

to the dynamic equilibrium between different anomers (α and β) and ring forms (furanose and

pyranose) in solution, with furanose forms often being minor components[3].

Table 1: Predicted ¹³C NMR Chemical Shifts for alpha-d-Threofuranose

While experimental data is sparse, ¹³C NMR spectra have been recorded for alpha-d-
Threofuranose, with the data held by W. Robien at the Institute of Organic Chemistry,

University of Vienna[1][2]. Predicted chemical shifts can serve as a useful reference.

Carbon Atom Predicted ¹³C Chemical Shift (ppm)

C1 102.1

C2 74.8

C3 71.5

C4 83.6
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Note: These are predicted values and may differ from experimental results. The solvent used

can also significantly influence chemical shifts.

Table 2: Expected ¹H NMR Characteristics for alpha-d-Threofuranose

Proton
Expected Chemical
Shift (ppm)

Expected
Multiplicity

Expected Coupling
Constants (Hz)

H1 ~5.2 Doublet JH1-H2 ≈ 2-4

H2 ~4.0-4.2 Multiplet

H3 ~3.8-4.0 Multiplet

H4 ~4.1-4.3 Multiplet

H5a, H5b ~3.5-3.7 Multiplets

OH Variable Broad Singlets

Note: Predicted chemical shifts and coupling constants are based on general values for

furanose sugars. Actual values can vary based on solvent, temperature, and concentration.

Infrared (IR) Spectroscopy
An experimental IR spectrum for alpha-d-Threofuranose is not publicly available. However,

the expected absorption bands can be inferred from the functional groups present in the

molecule.

Table 3: Expected Infrared Absorption Bands for alpha-d-Threofuranose

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b12732185?utm_src=pdf-body
https://www.benchchem.com/product/b12732185?utm_src=pdf-body
https://www.benchchem.com/product/b12732185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12732185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Expected Wavenumber
(cm⁻¹)

Description

O-H (Alcohols) 3500 - 3200 (broad)
O-H stretching vibrations from

the hydroxyl groups.

C-H (Alkanes) 3000 - 2850
C-H stretching vibrations of the

furanose ring.

C-O (Alcohols, Ethers) 1300 - 1000

C-O stretching vibrations,

prominent in the "fingerprint

region" for carbohydrates[4].

The fingerprint region (1500-900 cm⁻¹) of the IR spectrum is particularly sensitive to the

stereochemistry and conformation of carbohydrates and would be crucial for distinguishing

between different isomers[4].

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for alpha-d-Threofuranose

Ion Expected m/z Method

[M+H]⁺ 121.050 Electrospray Ionization (ESI)

[M+Na]⁺ 143.032 Electrospray Ionization (ESI)

[M-H]⁻ 119.034 Electrospray Ionization (ESI)

The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve

sequential losses of water (H₂O) and formaldehyde (CH₂O) from the parent ion, which is

characteristic of monosaccharides. It is also important to consider the possibility of gas-phase

rearrangements, such as pyranose-to-furanose isomerization, under certain ionization

conditions, which could complicate spectral interpretation[5].

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a furanose sugar like

alpha-d-Threofuranose.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://diverdi.colostate.edu/C431/experiments/infrared%20spectroscopy%20-%20transmission%20and%20attenuated%20total%20reflectance/references/carb_res_1995_279_p201.pdf
https://diverdi.colostate.edu/C431/experiments/infrared%20spectroscopy%20-%20transmission%20and%20attenuated%20total%20reflectance/references/carb_res_1995_279_p201.pdf
https://www.benchchem.com/product/b12732185?utm_src=pdf-body
https://pubs.rsc.org/en/content/getauthorversionpdf/d1cp03842g
https://www.benchchem.com/product/b12732185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12732185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the purified sugar in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates, but

exchangeable hydroxyl protons will not be observed.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion.

¹H NMR Acquisition:

Acquire a standard 1D ¹H spectrum.

If using D₂O, suppress the residual HOD signal.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Acquisition: To aid in the complete assignment of protons and carbons, the

following 2D experiments are recommended:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin

system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

correlations (2-3 bonds), which is useful for assigning quaternary carbons and confirming

the overall structure.

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system,

which is particularly useful for sugars[3].
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Data Processing and Analysis: Process the spectra using appropriate software (e.g.,

MestReNova, TopSpin). Integrate signals, determine chemical shifts (referenced to an

internal standard like TSP for D₂O), and measure coupling constants.

Infrared (IR) Spectroscopy Protocol
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry

potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent disk using a hydraulic press.

Thin Film: If the sample is a viscous liquid or can be dissolved in a volatile solvent, a thin

film can be cast onto a salt plate (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them with known

correlation charts for organic functional groups.

Mass Spectrometry Protocol
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable

solvent system, typically a mixture of water and an organic solvent like methanol or

acetonitrile, often with a small amount of formic acid or ammonium acetate to promote

ionization.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is ideal.
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LC can be used to separate anomers before they enter the mass spectrometer[6].

Data Acquisition:

Infuse the sample directly into the electrospray ionization (ESI) source or inject it into the

LC system.

Acquire full scan mass spectra in both positive and negative ion modes to detect various

adducts.

Perform tandem MS (MS/MS) experiments on the parent ions of interest to obtain

fragmentation data for structural elucidation.

Data Analysis: Determine the accurate mass of the parent ions and compare it with the

theoretical mass of alpha-d-Threofuranose. Analyze the fragmentation pattern to confirm

the structure.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

carbohydrate sample like alpha-d-Threofuranose.
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General Spectroscopic Analysis Workflow for alpha-d-Threofuranose

Sample Preparation
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Data Analysis & Interpretation
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alpha-d-Threofuranose

Click to download full resolution via product page

Spectroscopic analysis workflow for alpha-d-Threofuranose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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